molecular formula C23H20ClN3O2S2 B419246 N-(2-chlorophenyl)-2-[5,6-dimethyl-3-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

N-(2-chlorophenyl)-2-[5,6-dimethyl-3-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B419246
M. Wt: 470.0 g/mol
InChI Key: FJGPPKWMLNVLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[5,6-dimethyl-3-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidin-4-one derivative featuring a sulfanylacetamide side chain substituted with a 2-chlorophenyl group. The core structure includes a fused thiophene-pyrimidine ring system, with methyl groups at positions 5 and 6, a 4-methylphenyl substituent at position 3, and a ketone at position 3.

Properties

Molecular Formula

C23H20ClN3O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[5,6-dimethyl-3-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-8-10-16(11-9-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-18-7-5-4-6-17(18)24/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

FJGPPKWMLNVLAK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4Cl)SC(=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4Cl)SC(=C3C)C

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-[5,6-dimethyl-3-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C23H21ClN4O3SC_{23}H_{21}ClN_{4}O_{3}S, with a molecular weight of approximately 436.9 g/mol. The compound features several notable characteristics:

PropertyValue
Molecular Weight436.9 g/mol
LogP3.1596
LogD3.1595
LogSw-3.2792
Hydrogen Bond Acceptors Count6
Hydrogen Bond Donors Count1
Polar Surface Area55.751 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable profile for cellular permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Thienopyrimidine derivatives, such as this one, have been shown to exhibit inhibitory effects on various kinases that play crucial roles in cancer cell proliferation and survival.

  • Inhibition of Kinase Activity : The compound may inhibit kinases like MEK1/2, which are vital for the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth.
  • Induction of Apoptosis : Studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases (G0/G1 or G2/M), preventing cancer cells from dividing and proliferating.

Anticancer Activity

Research has demonstrated the anticancer potential of similar thienopyrimidine compounds. For instance:

  • A study highlighted that a related thienopyrimidine derivative exhibited significant cytotoxicity against leukemia cell lines (HL-60 and U937) with IC50 values in the low micromolar range (approximately 0.3 µM) .
  • Another investigation into a structurally similar compound revealed that it effectively inhibited the proliferation of various cancer cell lines and induced apoptosis through caspase activation .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of these compounds:

  • A xenograft model demonstrated that administration of thienopyrimidine derivatives resulted in dose-dependent tumor growth inhibition, suggesting their efficacy in targeting tumorigenesis .

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and Compound B share the thieno[2,3-d]pyrimidine core, whereas Compound A has a simpler pyrimidin-2-one ring. The fused thiophene in the target compound likely enhances π-π stacking interactions compared to Compound A .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound vs. 2,3-dichlorophenyl in Compound A may reduce steric hindrance and alter electronic properties.
  • The 5,6-dimethyl and 3-(4-methylphenyl) groups in the target compound could increase lipophilicity relative to Compound B’s 2-methyl-6-phenyl configuration .

Physicochemical and Analytical Data

Elemental Analysis Comparison:

Compound C (%) Calculated C (%) Found N (%) Calculated N (%) Found S (%) Calculated S (%) Found
Compound A 45.36 45.29 12.21 12.23 9.32 9.30
Target Compound N/A N/A N/A N/A N/A N/A
  • Compound A’s close alignment between calculated and found elemental values validates its purity, but analogous data for the target compound is unavailable in the provided sources .

Functional Implications

  • Bioactivity: While biological data for the target compound is absent in the evidence, structural analogs like Compound B (with a thienopyrimidine core) are often explored for kinase inhibition due to their ability to mimic ATP-binding motifs .
  • Solubility and Stability: The 4-oxo group in the target compound may improve solubility compared to non-ketone analogs. However, the 2-chlorophenyl group could reduce aqueous solubility relative to Compound A’s dichlorophenyl variant .

Preparation Methods

Synthesis of the Thieno[2,3-d]Pyrimidin-4-One Core

The thieno[2,3-d]pyrimidin-4-one scaffold serves as the foundational structure for subsequent modifications. A validated approach involves cyclocondensation reactions between thiourea derivatives and α,β-unsaturated ketones. For instance, 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized via the following steps :

  • Formation of the Thiophene Precursor :
    Reacting 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl3) yields a thienoamide intermediate. Cyclization under acidic conditions (e.g., H2SO4) generates the pyrimidinone ring .

  • Introduction of the 4-Methylphenyl Group :
    Friedel-Crafts alkylation or nucleophilic aromatic substitution introduces the 4-methylphenyl group at position 3 of the pyrimidine ring. Aluminum chloride (AlCl3) in dichloromethane facilitates this step .

Key Analytical Data :

  • IR Spectroscopy : A strong absorption band at 1674 cm⁻¹ confirms the carbonyl group of the pyrimidin-4-one ring .

  • 1H NMR : Singlets at δ 2.35 ppm (2 × CH3) and δ 2.45 ppm (C6H4CH3) verify the dimethyl and 4-methylphenyl substituents .

Functionalization at Position 2 of the Thienopyrimidine Core

Position 2 of the thienopyrimidine is modified to introduce a sulfanyl group, which later connects to the acetamide moiety. This step typically employs nucleophilic aromatic substitution (SNAr):

  • Chlorination at Position 2 :
    Treating the thienopyrimidin-4-one with phosphorus pentachloride (PCl5) in refluxing toluene introduces a chlorine atom at position 2 .

  • Thiolation Reaction :
    Reacting the chlorinated intermediate with potassium thioacetate (KSAc) in dimethylformamide (DMF) at 80°C replaces chlorine with a thioacetate group. Subsequent hydrolysis with NaOH yields the free thiol .

Optimization Note :

  • Excess KSAc (1.5 equiv.) and prolonged reaction times (12–16 hours) improve yields to >85% .

Synthesis of the Sulfanylacetamide Moiety

The N-(2-chlorophenyl)acetamide component is prepared separately and coupled to the thienopyrimidine core:

  • Formation of 2-Chloro-N-(2-chlorophenyl)acetamide :
    2-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et3N) as a base. The product is isolated via filtration and recrystallized from ethanol .

  • Thiol-Acetamide Coupling :
    The thiol-functionalized thienopyrimidine reacts with 2-chloro-N-(2-chlorophenyl)acetamide in DMF using potassium carbonate (K2CO3) as a base. Refluxing for 4–6 hours facilitates the formation of the sulfanyl bridge .

Reaction Conditions :

ParameterValue
SolventDMF
Temperature80–90°C
CatalystK2CO3 (2.0 equiv.)
Reaction Time6 hours
Yield72–78%

Final Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. Structural validation employs:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 470.0068 [M+H]+ confirms molecular weight .

  • 13C NMR : Signals at δ 168.9 ppm (C=O) and δ 45.2 ppm (SCH2) corroborate the acetamide and sulfanyl groups .

Comparative Analysis of Alternative Routes

Alternative methodologies include one-pot syntheses and microwave-assisted reactions:

  • One-Pot Approach :
    Combining thiophene precursor, 4-methylphenylboronic acid, and Pd(PPh3)4 under Suzuki–Miyaura conditions reduces step count but lowers yield (58%) due to side reactions .

  • Microwave-Assisted Cyclization :
    Irradiating the reaction mixture at 150°C for 20 minutes accelerates cyclization, achieving 82% yield but requiring specialized equipment .

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) enhances solubility and reactivity .

  • Oxidation of Thiols : Conducting thiolation steps under nitrogen atmosphere prevents disulfide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.